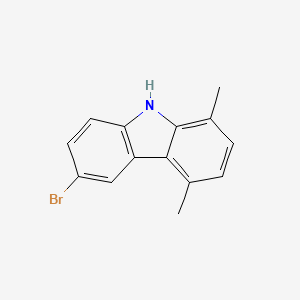

6-bromo-1,4-dimethyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,4-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEGTFNWJSDBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)Br)NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403981 | |

| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69902-42-7 | |

| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1,4 Dimethyl 9h Carbazole and Its Advanced Precursors

Established Synthetic Routes to 6-bromo-1,4-dimethyl-9H-carbazole

The creation of the this compound scaffold is most effectively achieved through a direct condensation reaction.

The principal and preferred method for synthesizing 1,4-dimethyl-9H-carbazoles involves the acid-catalyzed condensation of an indole (B1671886) with a 1,4-diketone. doaj.org For the target compound, this translates to the reaction of 5-bromoindole (B119039) with hexane-2,5-dione (also known as acetonylacetone).

The reaction is typically carried out by refluxing the two starting materials in a suitable solvent, such as ethanol, in the presence of an acid catalyst like p-toluenesulphonic acid. researchgate.net The mechanism proceeds through an initial acid-catalyzed reaction between the indole and the diketone, leading to a cyclization and subsequent aromatization via dehydration to form the stable carbazole (B46965) ring system. The bromine atom at the 5-position of the indole remains at the corresponding 6-position of the newly formed carbazole.

Reaction Scheme: 5-bromoindole + Hexane-2,5-dione → (Acid Catalyst, Heat) → this compound + 2 H₂O

While the condensation of 5-bromoindole and hexane-2,5-dione is a direct route, optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of acid catalyst, solvent, temperature, and reactant stoichiometry.

Table 1: Parameters for Optimization of Carbazole Synthesis

| Parameter | Variables to Consider | Potential Impact |

|---|---|---|

| Acid Catalyst | p-TsOH, H₂SO₄, HCl, Lewis Acids (e.g., ZnCl₂) | Reaction rate, yield, side product formation |

| Solvent | Ethanol, Methanol, Acetic Acid, Dioxane, Toluene | Reactant solubility, reaction temperature, work-up |

| Temperature | Room Temperature to Reflux | Reaction kinetics, selectivity |

| Stoichiometry | Molar ratio of 5-bromoindole to hexane-2,5-dione | Conversion rate, minimization of unreacted starting material |

Functionalization Strategies for Carbazole Nitrogen (N-Protection)

The nitrogen atom of the carbazole ring possesses a reactive proton and can participate in various reactions. Protecting this nitrogen is a common strategy to prevent unwanted side reactions during subsequent functionalization of the carbazole core or to modify the electronic properties of the molecule.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the carbazole nitrogen due to its stability under many reaction conditions and its straightforward removal under acidic conditions. The protection of this compound is achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

The reaction is typically performed in the presence of a base, such as a combination of triethylamine (B128534) (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent like acetonitrile. nih.gov The resulting product, tert-butyl this compound-9-carboxylate, is a stable, crystalline solid. nih.govnih.gov This protected intermediate is crucial for reactions where a free N-H group would interfere, such as certain cross-coupling reactions or metalations. tandfonline.com Deprotection to regenerate the N-H bond can be readily accomplished using a strong acid, such as a saturated solution of hydrogen chloride (HCl) in dioxane. tandfonline.com

Table 2: Experimental Conditions for Boc Protection of this compound nih.gov

| Reagent/Parameter | Condition | Molar Equivalent |

|---|---|---|

| Starting Material | This compound | 1.0 |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 2.0 |

| Base | Triethylamine (TEA) | 2.0 |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | 2.0 |

| Solvent | Acetonitrile | - |

| Temperature | 0 °C to Room Temperature | - |

Introducing alkyl or aryl groups at the nitrogen position (C-9) can significantly alter the physical and electronic properties of the carbazole. These N-substituted derivatives are of great interest in materials science and medicinal chemistry.

N-Alkylation: A modern and efficient method for the N-alkylation of carbazoles utilizes microwave irradiation. researchgate.nettandfonline.com This solvent-free approach involves mixing the carbazole with an alkyl halide (such as an alkyl bromide or iodide) adsorbed onto a solid support like potassium carbonate. researchgate.netsemanticscholar.org The application of microwave energy dramatically reduces reaction times from hours to minutes, often resulting in high yields of the N-alkylated product with a simple work-up procedure. researchgate.net

N-Arylation: The introduction of an aryl group at the nitrogen position is typically accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. These methods involve reacting the N-H of the carbazole (or its corresponding salt) with an aryl halide in the presence of a copper or palladium catalyst, respectively, along with a suitable base and ligand. This allows for the synthesis of a wide array of 9-aryl-6-bromo-1,4-dimethyl-9H-carbazole derivatives.

Regioselective Functionalization of the Carbazole Core

While the nitrogen at position 9 is a key reaction site, functionalizing the carbon framework of the carbazole core is essential for building molecular complexity. However, standard electrophilic substitution reactions on the 1,4-dimethyl-9H-carbazole system often lack regioselectivity, leading to mixtures of products substituted at the 3 and 6 positions. tandfonline.comnih.gov Therefore, more controlled, regioselective methods are required.

A primary strategy for regioselective functionalization leverages the existing bromine atom at the C-6 position. This site is primed for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the specific introduction of a wide variety of aryl or heteroaryl groups at the C-6 position by reacting the bromo-carbazole with an appropriate boronic acid or boronic ester. tandfonline.com This method is highly reliable for creating C-C bonds at a defined location.

Alternatively, functionalization can be directed to other specific positions. For example, electrophilic nitration of the 1,4-dimethylcarbazole system can be directed to the C-3 position under controlled conditions (e.g., using nitric acid and acetic anhydride (B1165640) at low temperatures), introducing a nitro group that can be further transformed. researchgate.net More advanced techniques, such as directed ortho-metalation, can provide access to otherwise difficult-to-functionalize positions like C-2 or C-8 by using a directing group on the nitrogen atom.

Table 3: Summary of Regioselective Functionalization Methods

| Target Position | Method | Reagents | Product Type |

|---|---|---|---|

| C-6 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl-1,4-dimethyl-9H-carbazole |

| C-3 | Electrophilic Nitration | HNO₃, Acetic Anhydride | 3-Nitro-6-bromo-1,4-dimethyl-9H-carbazole |

| C-9 | N-Alkylation | Alkyl halide, K₂CO₃, Microwave | 9-Alkyl-6-bromo-1,4-dimethyl-9H-carbazole |

| C-9 | N-Protection | Boc₂O, DMAP, TEA | 9-Boc-6-bromo-1,4-dimethyl-9H-carbazole |

Nitration at C3 Position of this compound

The introduction of a nitro group onto the carbazole skeleton is a key step for further functionalization, as the nitro group can be a precursor to an amino group or act as a directing group. The nitration of this compound specifically yields 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole.

Research by Caruso et al. outlines a procedure for this transformation. nih.govmdpi.comresearchgate.net The starting material, this compound, undergoes electrophilic nitration. While the specific reagents used in the cited study for this exact step are not detailed in the results and discussion, standard nitrating conditions for carbazoles typically involve a mixture of nitric acid and a protic solvent like acetic acid at room temperature. researchgate.net This reaction selectively introduces a nitro functional group at the C3 position, a site activated by the nitrogen atom of the pyrrole (B145914) ring and the methyl groups. The resulting product, 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole, serves as a versatile intermediate for subsequent reactions, such as cross-coupling or reduction. mdpi.comresearchgate.net

Table 1: Nitration of this compound

| Starting Material | Product | Position of Nitration |

|---|

Reduction of Nitro Functional Group on Brominated Carbazole

The reduction of the nitro group on the brominated carbazole scaffold to an amino group opens up a wide array of synthetic possibilities, including the formation of amides, sulfonamides, and diazotization reactions. The conversion of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole to 3-amino-6-bromo-1,4-dimethyl-9H-carbazole is a standard chemical transformation.

A common and effective method for the reduction of aromatic nitro compounds that is compatible with a bromo-substituted carbazole involves the use of a metal in an acidic medium. researchgate.netscispace.com Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are widely used for this purpose. researchgate.net The reaction proceeds by the transfer of electrons from the metal to the nitro group, followed by protonation from the acid, ultimately yielding the corresponding amine.

Catalytic hydrogenation is another prevalent method, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine (B178648) or ammonium (B1175870) formate. scispace.comorganic-chemistry.org These methods are generally high-yielding and chemoselective, leaving other functional groups like the bromine atom and the carbazole ring system intact. organic-chemistry.org The resulting 3-amino-6-bromo-1,4-dimethyl-9H-carbazole is a valuable building block for synthesizing more complex carbazole derivatives. researchgate.nettubitak.gov.tr

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Type |

|---|---|

| Tin(II) chloride (SnCl₂) / Hydrochloric acid (HCl) | Metal/Acid Reduction |

| Zinc (Zn) / Ammonium chloride (NH₄Cl) | Metal/Acid Reduction |

| Palladium on Carbon (Pd/C) / Hydrogen (H₂) | Catalytic Hydrogenation |

Catalytic Approaches in Carbazole Synthesis Relevant to this compound

Modern catalytic methods have significantly advanced the synthesis of carbazoles, offering improved efficiency, selectivity, and milder reaction conditions compared to classical methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.net For carbazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer by-products. researchgate.net The technique is based on the efficient heating of the reaction mixture through the interaction of polar molecules and ions with the microwave energy. This rapid and uniform heating can overcome activation energy barriers more effectively than conventional heating.

This method has been successfully applied to various carbazole-forming reactions, including palladium-catalyzed cyclizations. The use of microwave irradiation is noted to be beneficial in shortening reaction times, improving yields, and reducing the consumption of solvents and bases, aligning with the principles of green chemistry.

Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively used for constructing and functionalizing the carbazole nucleus. These methods include intramolecular cyclizations to form the pyrrole ring and cross-coupling reactions to add substituents to the carbazole skeleton.

A key strategy for forming the carbazole ring is the palladium-catalyzed intramolecular C-H activation and C-N bond formation. This approach typically starts with a biaryl amine precursor and uses a palladium catalyst to facilitate the ring-closing reaction.

For functionalizing existing carbazole systems, the Suzuki-Miyaura cross-coupling reaction is particularly valuable. Research has demonstrated that 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole can undergo a Suzuki-Miyaura reaction with phenylboronic acid. nih.govmdpi.com In this reaction, a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], along with a base like sodium carbonate, is used to couple the bromo-substituted carbazole with the boronic acid, replacing the bromine atom with a phenyl group. nih.govmdpi.com This method is highly versatile for creating C-C bonds and introducing aryl substituents onto the carbazole framework.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Reaction

| Carbazole Substrate | Coupling Partner | Catalyst | Product Example | Reference |

|---|

Metal-Free Cyclization and Multicomponent Reactions

While palladium catalysis is powerful, the development of metal-free synthetic routes is of great interest to avoid potential contamination of products with residual metal impurities. Several metal-free strategies for carbazole synthesis have been developed.

One such approach involves the condensation of an enolate with a nitro-bearing compound, such as a 2-nitrochalcone, under mild, base-promoted conditions. nih.gov This tandem annulation reaction forms multiple bonds in a single pot, leading to highly functionalized carbazoles without the need for a transition metal catalyst. nih.gov Another strategy is the photostimulated intramolecular C-N bond formation of 2'-halo[1,1'-biphenyl]-2-amines, which proceeds via an S-RN1 mechanism under mild, metal-free conditions.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like carbazoles in a single step from three or more starting materials. A microwave-promoted three-component reaction between o-nitrochalcones, primary amines, and β-dicarbonyl compounds, catalyzed by ceric ammonium nitrate (B79036) (CAN), represents an example of a multicomponent carbazole synthesis. This process forms two C-C and two C-N bonds in one pot.

Reactivity and Derivatization Strategies for 6 Bromo 1,4 Dimethyl 9h Carbazole

Cross-Coupling Reactions at the Bromine-Substituted Position (C6)

The bromine atom at the C6 position of 6-bromo-1,4-dimethyl-9H-carbazole is a key functional group for introducing aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to couple the carbazole (B46965) core with various aryl and heteroaryl boronic acids. nih.govnih.gov However, direct coupling of this compound with (hetero)arylboronic acids under standard conditions has been found to be ineffective. mdpi.comresearchgate.net

A more successful strategy involves a "reverse" approach where this compound is first converted to its corresponding boronic acid, (5,8-dimethyl-9H-carbazol-3-yl)boronic acid. nih.govmdpi.com This intermediate, however, is a poor partner in cross-coupling reactions. nih.gov To overcome this, the nitrogen of the carbazole is protected, for instance with a tert-butoxycarbonyl (Boc) group, to create N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid. researchgate.net This protected boronic acid then readily participates in Suzuki-Miyaura cross-coupling reactions with a variety of (hetero)aryl halides. mdpi.comresearchgate.net Subsequent deprotection of the nitrogen yields the desired 6-aryl-1,4-dimethyl-9H-carbazoles. mdpi.comresearchgate.net

For instance, the reaction of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole with phenylboronic acid in the presence of a palladium catalyst and a base affords 1,4-dimethyl-3-nitro-6-phenyl-9H-carbazole. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Starting Material | Coupling Partner | Product | Reference |

| 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole | Phenylboronic acid | 1,4-dimethyl-3-nitro-6-phenyl-9H-carbazole | nih.govmdpi.com |

| 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid | 3-bromopyridine (B30812) | 1,4-dimethyl-6-pyridin-3-yl-9H-carbazole | mdpi.com |

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

While the Suzuki-Miyaura reaction is prominent, other palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira reactions are generally applicable to carbazole systems and represent potential derivatization pathways for this compound. These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, further expanding the diversity of accessible carbazole derivatives. The Heck reaction, for example, has been utilized in the production of fine chemicals and demonstrates the industrial potential of such coupling strategies. rug.nl The development of highly active and robust palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, has broadened the scope of these reactions to include a wide range of functionalized substrates. rsc.orgrsc.org

Transformations Involving the Carbazole Nitrogen (N9)

The nitrogen atom at the N9 position of the carbazole ring is another key site for functionalization, allowing for the introduction of a wide variety of substituents that can significantly influence the molecule's properties.

Introduction of Varied Alkyl and Aryl Groups at N9

The nitrogen of the carbazole can be readily alkylated or arylated to introduce a diverse range of functional groups. mdpi.comtandfonline.com For example, this compound can be reacted with di-tert-butyl dicarbonate (B1257347) in the presence of a base to yield tert-butyl this compound-9-carboxylate, a protected intermediate useful in further synthetic transformations. nih.gov The introduction of N-substituents is a common strategy to create novel carbazole derivatives with specific biological activities or material properties. mdpi.comnih.gov

Impact of N9 Substituents on Electronic and Structural Properties

The nature of the substituent at the N9 position has a profound impact on the electronic and structural characteristics of the carbazole molecule. The introduction of bulky groups at the N9 position can induce non-planar geometries, which in turn affects the electronic conjugation and photophysical properties of the molecule. acs.org For instance, the presence of a tert-butoxycarbonyl protecting group on the nitrogen atom of this compound leads to a lengthening of the N-C bonds. nih.gov

Furthermore, the electronic nature of the N9 substituent can modulate the HOMO and LUMO energy levels of the carbazole system. researchgate.netresearchgate.net Electron-donating or electron-withdrawing groups at this position can alter the charge transport properties and are a key design element in developing carbazole-based materials for organic electronics. mdpi.comresearchgate.net The substitution at the nitrogen atom can also influence the planarity of the carbazole ring system, which has implications for intermolecular interactions such as π-stacking in the solid state. nih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Carbazole Framework

Beyond reactions at the bromine and nitrogen centers, the carbazole framework itself can undergo electrophilic and nucleophilic aromatic substitution reactions, although these are generally less selective. Standard electrophilic substitution reactions on 1,4-dimethyl-9H-carbazoles can occur at positions 3, 6, or 9. nih.govmdpi.com For instance, the nitration of dimethyl 1-methylcarbazole-2,3-dicarboxylate with urea (B33335) nitrate (B79036) in acetic acid solution yields the 6-nitro derivative. researchgate.net Similarly, bromination with N-bromosuccinimide can introduce a bromine atom at the 6-position. researchgate.net The regioselectivity of these reactions is influenced by the existing substituents on the carbazole ring.

C-H Activation and Direct Functionalization Approaches (General for carbazoles, potential for this compound)

The direct functionalization of carbazole scaffolds through C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex derivatives. researchgate.net While specific studies on the C-H activation of this compound are not extensively documented, the general reactivity of the carbazole nucleus provides a strong indication of the potential pathways for its functionalization. Various transition-metal-catalyzed reactions, including those employing palladium, rhodium, and ruthenium, have been successfully applied to the carbazole core, enabling a range of transformations such as arylation, alkenylation, and alkylation. researchgate.netchim.it

For the carbazole skeleton, functionalization at the 3,6-positions is commonly achieved through electrophilic aromatic substitution, while the 1,8-positions are accessible via directed lithiation or metal-catalyzed C-H activation. rsc.org The 4,5-positions are generally more challenging to functionalize directly. rsc.org In the case of this compound, the existing substituents will play a crucial role in directing further C-H activation. The bromo group at the 6-position and the methyl groups at the 1- and 4-positions will influence the electronic and steric environment of the remaining C-H bonds.

Palladium-catalyzed C-H activation, particularly the Fujiwara-Moritani (oxidative Heck) reaction, has been effectively used for the direct synthesis of functionalized carbazoles from indoles. acs.orgnih.gov This methodology involves successive C-H activations and demonstrates that both electron-rich and electron-deficient alkenes can be incorporated. acs.org Such an approach could potentially be adapted for the further functionalization of this compound, likely targeting the C-H bonds of the unsubstituted benzene (B151609) ring.

Rhodium-catalyzed C-H activation has also been shown to be effective for the site-selective functionalization of carbazoles. For instance, the use of a directing group on the carbazole nitrogen can guide the C-H activation to specific positions, such as C1. chim.it While this compound lacks a directing group on the nitrogen in its parent form, derivatization of the nitrogen atom could open up avenues for directed C-H functionalization.

The potential sites for C-H activation on the this compound backbone are the C2, C3, C5, C7, and C8 positions. The electronic effects of the bromo and methyl substituents, along with the steric hindrance they impose, would need to be carefully considered in designing selective C-H functionalization reactions.

Chemo- and Regioselectivity in Multi-Substituted Carbazole Reactions

The chemo- and regioselectivity of reactions involving multi-substituted carbazoles like this compound are dictated by the interplay of the electronic and steric properties of the existing substituents. The bromo group at the 6-position is an electron-withdrawing group and a deactivator for electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C7). Conversely, the methyl groups at the 1- and 4-positions are electron-donating and activating, directing towards their ortho and para positions (C2, C3, and the already substituted positions).

In the context of cross-coupling reactions, the bromine atom at the 6-position provides a reactive handle for transformations like the Suzuki-Miyaura coupling. Research has shown that the direct Suzuki-Miyaura coupling of this compound with arylboronic acids under classic conditions (Pd(PPh₃)₄/Na₂CO₃) can be ineffective. mdpi.comresearchgate.net However, the introduction of a strong electron-withdrawing group, such as a nitro group at the 3-position, facilitates this cross-coupling reaction, highlighting the influence of electronic effects on reactivity. mdpi.comresearchgate.net

A more successful strategy for the arylation at the 6-position involves converting the bromo-substituted carbazole into a boronic acid derivative. Specifically, (5,8-dimethyl-9H-carbazol-3-yl)boronic acid can be prepared from this compound. mdpi.com This boronic acid derivative can then undergo Suzuki-Miyaura coupling with various (hetero)aryl halides to yield 6-aryl-1,4-dimethyl-9H-carbazoles. mdpi.comnih.gov This multi-step approach circumvents the low reactivity of the C-Br bond in the direct coupling reaction.

The protection of the carbazole nitrogen with a bulky group like a tert-butoxycarbonyl (Boc) group can also influence reactivity and selectivity. The Boc-protected derivative, tert-butyl this compound-9-carboxylate, has been synthesized and characterized. nih.govnih.gov This protecting group can alter the electronic properties of the carbazole ring system and sterically hinder certain reaction pathways. For instance, in the synthesis of 6-aryl-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazoles, the Boc-protected carbazole boronic acid is coupled with aryl halides. mdpi.com The Boc group can subsequently be removed under acidic conditions. nih.gov

The table below summarizes the outcomes of selected reactions involving this compound and its derivatives, illustrating the chemo- and regioselectivity observed.

| Starting Material | Reagents and Conditions | Product | Yield | Observations on Selectivity | Reference |

| This compound | Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 80°C, 48h | No desired product | - | Ineffective direct Suzuki-Miyaura coupling. | mdpi.comresearchgate.net |

| 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, reflux, 48h | 1,4-dimethyl-3-nitro-6-phenyl-9H-carbazole | Reasonable | The electron-withdrawing nitro group facilitates the coupling at the C6 position. | mdpi.com |

| 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid | 3-bromopyridine, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, reflux, 48h | 1,4-dimethyl-6-pyridin-3-yl-9-tert-butoxycarbonyl-9H-carbazole | - | Successful coupling at the position of the boronic acid (originally the C6 bromo position). | mdpi.com |

| This compound | di-tert-butyl dicarbonate, DMAP, triethylamine (B128534), acetonitrile | tert-butyl this compound-9-carboxylate | 63% | Selective N-protection. | nih.gov |

These examples underscore the importance of substrate modification and catalyst choice in controlling the chemo- and regioselectivity of reactions on the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 1,4 Dimethyl 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide comprehensive information regarding the molecular framework, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of 6-bromo-1,4-dimethyl-9H-carbazole provide foundational information for its structural verification. The chemical shifts (δ) are influenced by the electron density around the nuclei, with the bromine atom and the carbazole (B46965) ring system exerting significant electronic effects.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The bromine at the C-6 position will influence the chemical shifts of the protons on that benzene (B151609) ring. Protons H-5 and H-7 will likely appear as doublets, while H-8 will be a singlet or a doublet with a small meta-coupling. The protons on the other benzene ring (H-2 and H-3) will also exhibit characteristic splitting patterns. The two methyl groups at C-1 and C-4 will appear as sharp singlets, and the N-H proton will typically be a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov For this compound, 14 distinct signals would be expected in a proton-decoupled ¹³C NMR spectrum. The carbon atom attached to the bromine (C-6) will have its chemical shift significantly influenced by the halogen. The chemical shifts of carbazole and its N-substituted derivatives are not significantly altered by the solvent. ipb.pt The presence of methyl groups and the bromine atom helps in the assignment of the quaternary carbons and other carbons in the aromatic system.

A supporting information document for the synthesis of related carbazole alkaloids provides extensive ¹H and ¹³C NMR spectral data for various substituted carbazoles, which aids in the prediction and assignment of shifts for the title compound. rsc.org

Predicted NMR Data for this compound The following table is predictive and based on general principles and data from related structures.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1-CH₃ | ~2.5 | C-1 | ~125-130 |

| 4-CH₃ | ~2.5 | C-2 | ~120-125 |

| H-2, H-3 | ~7.0-7.4 | C-3 | ~120-125 |

| H-5 | ~7.5 (d) | C-4 | ~125-130 |

| H-7 | ~7.3 (dd) | C-4a | ~122-128 |

| H-8 | ~8.0 (d) | C-4b | ~122-128 |

| NH | ~8.1 (br s) | C-5 | ~123-128 |

| C-6 | ~112-117 (C-Br) | ||

| C-7 | ~125-130 | ||

| C-8 | ~110-115 | ||

| C-8a | ~138-142 | ||

| C-9a | ~138-142 | ||

| 1-CH₃ | ~18-22 | ||

| 4-CH₃ | ~18-22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, such as H-2 and H-3, and between H-5, H-7, and H-8, confirming their positions on the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum. For example, the signals for the methyl protons would correlate with the methyl carbon signals, and each aromatic proton signal would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bonds) ¹H-¹³C couplings. sdsu.edu This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations for this compound would include:

Correlations from the methyl protons (1-CH₃ and 4-CH₃) to the quaternary carbons C-1 and C-4, as well as to adjacent carbons like C-2, C-9a, C-3, and C-4a.

Correlations from the aromatic protons to various carbons throughout the ring system, which helps to piece together the entire carbazole framework and confirm the substitution pattern. For instance, H-5 would show correlations to C-7 and C-8a, and H-8 would correlate to C-6 and C-9a. The application of HMBC has been vital in characterizing other complex heterocyclic systems. ipb.ptresearchgate.net

Studies on various carbazole derivatives have successfully utilized these 2D NMR techniques to establish their complex structures. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound and for studying its fragmentation patterns, which can provide further structural confirmation. The molecular weight of this compound is 274.15 g/mol , and its molecular formula is C₁₄H₁₂BrN. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight. rsc.org For this compound, ESI-MS would show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. These peaks would appear at m/z 274 and 276.

Tandem mass spectrometry (ESI-MS/MS) can be used to study the fragmentation pathways. nih.gov By selecting the molecular ion and inducing fragmentation, characteristic neutral losses can be observed. For carbazole derivatives, common fragmentation patterns involve the loss of substituents from the ring. researchgate.net In the case of the title compound, fragmentation could involve the loss of a methyl radical (•CH₃) or HBr. The nature of substituents on the aromatic ring has been shown to have a notable impact on the fragmentation routes of carbazole molecules. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is another soft ionization technique particularly useful for analyzing molecules that may be difficult to ionize via ESI. It provides high-resolution mass data, enabling the confirmation of the elemental composition of the parent ion. For complex carbazole derivatives, MALDI-TOF has been successfully used to register the molecular ion signals and confirm their calculated mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org This technique is suitable for volatile and thermally stable compounds like this compound. A GC-MS spectrum for this compound is available in spectral databases. nih.gov

In GC-MS, ionization is typically achieved by Electron Ionization (EI), which is a high-energy process that causes extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of the carbazole core often involves the loss of HCN (27 amu). reddit.comnist.gov For this compound, the mass spectrum would be expected to show:

A molecular ion peak ([M]⁺) at m/z 273 and 275, reflecting the isotopic distribution of bromine.

A peak corresponding to the loss of a methyl group ([M-15]⁺).

A peak for the loss of a bromine atom ([M-79/81]⁺).

Further fragmentation of the carbazole ring system.

Analysis of related compounds, such as 2,6-dimethylcarbazole, by EI-MS shows the molecular ion as the base peak, followed by the loss of a methyl group. nist.gov The fragmentation patterns of synthetic cannabinoids with a carbazole core also provide insight into the characteristic cleavages of these structures under EI conditions. researchgate.net

Summary of Mass Spectrometry Data

| Technique | Ionization Method | Expected Key Observations for this compound |

|---|---|---|

| ESI-MS | Soft (Electrospray) | - [M+H]⁺ peaks at m/z 274/276 (isotopic pattern for Br).

|

| MALDI-TOF-MS | Soft (MALDI) | - [M+H]⁺ or [M]⁺ peaks at m/z 274/276 or 273/275.

|

| GC-MS | Hard (Electron Ionization) | - Molecular ion [M]⁺ at m/z 273/275.

|

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound chemistry, LC-MS is employed to confirm the successful synthesis of the target compound and its derivatives. For instance, in the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles, mass spectrometry was used to confirm the molecular weight of the products. nih.gov The technique provides crucial data on the molecular mass and isotopic distribution, which is particularly important for brominated compounds due to the characteristic isotopic pattern of bromine (79Br and 81Br). The structural integrity of various brominated carbazole-based dyes has been verified using mass spectrometry, ensuring the desired products were obtained. rsc.orgrsc.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the functional groups and molecular vibrations of a compound. For carbazole and its derivatives, these methods are instrumental in identifying characteristic bond vibrations. scilit.comaip.org

The Fourier-transform infrared (FTIR) and Fourier-transform Raman (FTR) spectra of halogen-substituted carbazoles have been extensively studied. nih.gov These studies have led to the assignment of a number of spectral lines based on comparisons with the parent carbazole molecule and the characteristic vibrations of their constituent structural units. nih.gov This comparative analysis helps in identifying substituent-sensitive bands and other characteristic vibrations. nih.gov

In a study involving an N-protected derivative, tert-butyl this compound-9-carboxylate, the IR spectrum showed characteristic bands at 3439, 2979, 1726, 1453, 1295, 1248, 1154, 1083, 804, and 541 cm-1. nih.gov These bands correspond to various stretching and bending vibrations within the molecule, such as N-H, C-H, C=O, and aromatic C-C bonds. Furthermore, computational studies combined with experimental IR spectra have been shown to be a powerful approach for the detailed interpretation of the vibrational modes of N-substituted carbazoles. nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

For tert-butyl this compound-9-carboxylate, a derivative of the target compound, X-ray diffraction analysis revealed detailed structural parameters. nih.gov The carbazole ring system is nearly planar, with the pyrrole (B145914) ring being oriented at dihedral angles of 1.27 (7)° and 4.86 (7)° with respect to the adjacent benzene rings. nih.govnih.gov The dihedral angle between the two benzene rings is 5.11 (7)°. nih.govnih.gov The presence of a bulky tert-butoxycarbonyl protecting group on the nitrogen atom causes a lengthening of the N-C bond lengths [N9—C8A and N9—C9A being 1.408 (2) Å and 1.417 (2) Å] compared to the standard values. nih.gov This elongation is attributed to the electron-withdrawing nature of the protecting group. nih.gov

Table 1: Selected Bond Lengths and Angles for tert-Butyl this compound-9-carboxylate

| Bond/Angle | Value (Å/°) |

|---|---|

| N9—C8A | 1.408 (2) |

| N9—C9A | 1.417 (2) |

| Dihedral Angle (Pyrrole - Benzene 1) | 1.27 (7) |

| Dihedral Angle (Pyrrole - Benzene 2) | 4.86 (7) |

| Dihedral Angle (Benzene 1 - Benzene 2) | 5.11 (7) |

Data sourced from Lohier et al. (2010). nih.gov

The crystal structure of carbazole derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. rsc.org In the case of tert-butyl this compound-9-carboxylate, the crystal structure is primarily determined by intramolecular C—H⋯O interactions and intermolecular π–π interactions. nih.govnih.gov These π-stacking interactions occur between adjacent carbazole ring systems, leading to the formation of columns with a parallel arrangement. nih.govnih.gov The centroid-to-centroid distances between the interacting rings are indicative of the strength of these interactions, with a reported distance of 3.927 (2) Å for one such interaction. nih.gov In other carbazole derivatives, intermolecular N—H···O hydrogen bonds can link molecules into dimers. nih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption and emission spectroscopy are pivotal in understanding the photophysical properties of molecules, providing information on electronic transitions and excited state behavior.

The UV-Visible absorption spectra of carbazole derivatives are characterized by distinct absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The introduction of a bromine atom onto the carbazole core, as in this compound, can influence the electronic properties. Studies on brominated carbazole-based dyes have shown that bromination can lead to a blueshift (a shift to shorter wavelengths) in the UV-vis absorption spectra. rsc.orgrsc.org This effect is often attributed to an increase in the non-planarity of the molecule, which can decrease conjugation. rsc.org The electronic absorption spectra of various halogen-substituted carbazoles have been measured, providing insights into their electronic structure. nih.gov The specific absorption maxima and molar absorptivity are key parameters obtained from these studies, which are crucial for applications in areas like organic light-emitting diodes (OLEDs). mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-aryl-1,4-dimethyl-9H-carbazoles |

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characteristics

Carbazole and its derivatives are well-known for their luminescence, arising from the π-conjugated system of the fused rings. The introduction of substituents can significantly modulate these properties. The methyl groups at the 1 and 4 positions are electron-donating and can be expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted carbazole. The bromine atom at the 6-position, being a halogen, can introduce a heavy-atom effect. This effect is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). Consequently, this would be expected to decrease the fluorescence quantum yield and increase the phosphorescence quantum yield.

A hypothetical table of luminescence characteristics for this compound, based on these principles, is presented below. It is crucial to note that these are predicted values and await experimental verification.

Table 1: Predicted Luminescence Characteristics of this compound

| Parameter | Predicted Value/Behavior | Rationale |

| Fluorescence Emission Max (λem) | ~350-380 nm | Bathochromic shift from carbazole (~340 nm) due to methyl groups. |

| Fluorescence Quantum Yield (ΦF) | Low to moderate | Quenching effect due to the heavy bromine atom. |

| Phosphorescence Emission Max (λem) | ~400-450 nm | Expected at lower energy than fluorescence. |

| Phosphorescence Quantum Yield (ΦP) | Moderate to high | Enhanced by the heavy-atom effect of bromine. |

| Luminescence Lifetime (τ) | Short fluorescence lifetime, longer phosphorescence lifetime | Typical for molecules exhibiting both fluorescence and phosphorescence. |

This table is predictive and not based on published experimental data for the specific compound.

Solvatofluorochromism and Aggregation-Induced Emission (AIE) Phenomena

The solvent's polarity can influence the fluorescence emission of carbazole derivatives, a phenomenon known as solvatofluorochromism. For carbazoles with significant charge-transfer character in their excited state, an increase in solvent polarity typically leads to a red shift in the emission spectrum. While the substitution pattern of this compound does not suggest a strong intramolecular charge transfer (ICT) character, some degree of solvatochromic shift is expected due to changes in dipole-dipole interactions between the fluorophore and the solvent molecules.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. lew.ronih.gov This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations (RIR) in the aggregated state blocks non-radiative decay pathways and opens up the radiative channel. Carbazole derivatives have been widely explored as AIE-active materials. The structure of this compound itself does not possess the typical bulky, rotatable peripheral groups commonly associated with strong AIE behavior. However, its derivatives, where aryl groups are attached at the bromine position, could exhibit AIE properties.

Should this compound exhibit any solvatofluorochromism, the change in emission wavelength with solvent polarity could be tabulated as follows.

Table 2: Hypothetical Solvatofluorochromic Data for this compound

| Solvent | Polarity Index (Reichardt's ET(30)) | Predicted Emission Maxima (λem) (nm) | Predicted Stokes Shift (nm) |

| n-Hexane | 31.0 | ~350 | ~30 |

| Toluene | 33.9 | ~355 | ~35 |

| Dichloromethane | 40.7 | ~360 | ~40 |

| Acetonitrile | 45.6 | ~365 | ~45 |

| Methanol | 55.4 | ~370 | ~50 |

This table is predictive and not based on published experimental data for the specific compound.

Theoretical and Computational Chemistry Studies of 6 Bromo 1,4 Dimethyl 9h Carbazole and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netresearchgate.net It is widely used to predict the electronic structure and reactivity of organic molecules, including carbazole (B46965) derivatives.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in determining the electronic and optical properties of a molecule. The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nankai.edu.cn

For carbazole-based compounds, DFT calculations are routinely used to determine these energy levels. researchgate.net The HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the substituents. In donor-acceptor type molecules, the HOMO and LUMO can be delocalized across different parts of the molecule. nankai.edu.cn The introduction of substituents, such as the bromo and dimethyl groups in 6-bromo-1,4-dimethyl-9H-carbazole, influences these energy levels. For instance, arylation at the 9-position of carbazoles can lower the HOMO level, which is beneficial for tuning the band gap. nankai.edu.cn While specific calculations for this compound are not widely published, data from related carbazole derivatives illustrate the typical energy ranges.

Table 1: Examples of Calculated HOMO-LUMO Energy Levels for Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Carbazole Derivative 1 | -5.25 | -1.83 | 3.42 | nankai.edu.cn |

| Carbazole Derivative 2 | -5.31 | -2.81 | 2.50 | nankai.edu.cn |

| Carbazole Derivative 3 | -5.26 | -2.47 | 2.79 | nankai.edu.cn |

Note: These values are for illustrative carbazole derivatives as reported in the literature and not for this compound itself.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

Computational spectroscopy is a powerful field that predicts spectroscopic properties, aiding in the interpretation of experimental data. researchgate.net Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), including the effects of vibrational coupling. researchgate.net These calculations can help assign the electronic transitions responsible for the observed absorption bands.

Similarly, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds like this compound and its derivatives, especially when experimental data is complex or ambiguous. ijnc.ir

Analysis of Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are a visual tool used to understand the charge distribution within a molecule and predict its reactivity. youtube.comavogadro.cc These maps display the electrostatic potential on the molecule's electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). youtube.comwalisongo.ac.id

For this compound, an ESP map would reveal key features:

Electron-rich regions (red): The nitrogen atom of the carbazole ring and the area around the electronegative bromine atom would exhibit a more negative potential. The π-system of the aromatic rings also contributes to electron density.

Electron-poor regions (blue): The hydrogen atom attached to the nitrogen (in the 9H-carbazole form) would be a site of positive potential, indicating its acidic character.

By combining ESP maps with Natural Bond Orbital (NBO) analysis, which provides explicit values for atomic charges, a more quantitative understanding of the charge distribution and its influence on reactivity can be achieved. walisongo.ac.id This analysis is crucial for predicting how the molecule will interact with other reagents, for example in nucleophilic or electrophilic substitution reactions. researchgate.netwalisongo.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations provide insights into the conformational dynamics and intermolecular interactions that are crucial for understanding molecular recognition processes. nih.govnih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Study the flexibility of the carbazole core and the rotation of the methyl groups. The planarity of the carbazole system, as indicated by crystal structure data, is a key feature. nih.gov

Simulate Intermolecular Interactions: Investigate how molecules of this compound interact with each other in the solid state or in solution. This includes studying π–π stacking interactions, which are known to be important in the crystal packing of carbazole derivatives. nih.gov

Study Molecular Recognition: If this molecule were to be used in a host-guest system, for example in an organic electronic device, MD simulations could model the binding process and stability of the complex formed with other molecules. mdpi.comnih.gov The simulations can reveal the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design (Excluding SAR for biological activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or material properties. nih.gov This approach transforms the search for new materials from a trial-and-error process into a more systematic, computer-aided design strategy. nih.gov

In the context of designing new materials based on this compound, a QSPR study would involve:

Generating Descriptors: A set of theoretical molecular descriptors would be calculated for a series of related carbazole derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies from DFT), topological, or constitutional.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is developed that links the calculated descriptors to an experimental property of interest (e.g., thermal stability, solubility, or charge mobility). nih.govnih.gov

Prediction: The validated QSPR model can then be used to predict the properties of new, yet-to-be-synthesized carbazole derivatives, allowing for the in silico screening of promising candidates for specific material applications.

Mechanistic Investigations of Organic Reactions using Computational Models

Computational chemistry is an indispensable tool for elucidating the mechanisms of organic reactions. rsc.orgresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states, and calculate activation barriers, providing a detailed picture of the reaction pathway. nih.govrsc.org

For this compound, which is a valuable synthetic intermediate, computational models can be used to investigate various reactions. mdpi.com For instance, the Suzuki-Miyaura cross-coupling reaction is used to convert this compound into 6-aryl derivatives. mdpi.com A computational study of this reaction would involve:

Modeling the catalytic cycle of the palladium catalyst.

Calculating the energies of all intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps.

Understanding the role of ligands, solvents, and reaction conditions on the efficiency and selectivity of the reaction. researchgate.net

Such mechanistic insights are crucial for optimizing existing synthetic routes and for developing new, more efficient methods for the synthesis of novel carbazole-based materials. researchgate.netresearchgate.net

Applications of 6 Bromo 1,4 Dimethyl 9h Carbazole and Its Derivatives in Advanced Materials Science

Optoelectronic Materials and Devices

Derivatives of the carbazole (B46965) moiety are integral to the advancement of optoelectronic devices due to their excellent thermal stability, high hole-transport capability, and tunable photophysical properties. nih.govmdpi.com The strategic functionalization of the carbazole core allows for the creation of materials that can act as hosts, emitters, or charge transporters in complex device architectures.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively utilized in OLEDs, contributing to enhanced efficiency, color purity, and operational stability. mdpi.com Their adaptability allows for their incorporation into various layers of the OLED stack, fulfilling distinct roles to optimize device performance.

In phosphorescent OLEDs (PhOLEDs), a host material is essential for dispersing the phosphorescent guest emitter, preventing concentration quenching, and facilitating efficient energy transfer. Carbazole derivatives are excellent candidates for host materials due to their high triplet energy levels, which are necessary to confine the triplet excitons on the guest molecules. mdpi.com

The design of host materials often involves creating bipolar molecules, which possess both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties. This balanced charge transport within the emissive layer leads to a wider recombination zone and improved device efficiency. For instance, donor-acceptor (D-A) type molecules incorporating carbazole as the donor and units like triazine or dibenzofuran (B1670420) as the acceptor have been synthesized. These materials exhibit high triplet energies (ET), making them suitable hosts for various phosphorescent emitters. mdpi.comresearchgate.net

Research has shown that modifying the carbazole core can significantly impact the performance of PhOLEDs. For example, a host material, hexakis(9H-carbazol-9-yl)cyclotriphosphazene (PzCz), which is decorated with six carbazole units, demonstrates a high triplet energy of 3.00 eV. rsc.org This high triplet energy makes it an effective host for thermally activated delayed fluorescence (TADF) molecules, leading to high external electroluminescence quantum efficiencies of over 15% for blue-green and 18% for green TADF-OLEDs. rsc.org

Performance of PhOLEDs with Carbazole-Based Host Materials

| Host Material | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) |

|---|---|---|---|---|

| CZ-m-TRZ | Ir(ppy)₃ | 19.40 | - | - |

| CZ-p-TRZ | Ir(ppy)₃ | 16.83 | - | - |

| PzCz | (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) | >18 (Green) | - | - |

| PzCz | 2,7-bis(9,9-dimethyl-9,10-dihydroacridine)dibenzo[b,d]furan-S,S-dioxide (DDMAC-DBFSO) | >15 (Blue-Green) | - | - |

Developing stable and efficient deep-blue emitters remains a significant challenge in OLED technology. Carbazole derivatives have emerged as promising candidates for both fluorescent blue emitters and, more recently, for thermally activated delayed fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons through reverse intersystem crossing (RISC), enabling internal quantum efficiencies of up to 100%. researchgate.netfrontiersin.org

For deep-blue emission, carbazole-imidazole derivatives have been synthesized. nih.gov In one study, a non-doped OLED using a carbazole-π-imidazole derivative, BCzB-PPI, as the emitter achieved deep-blue emission with CIE coordinates of (0.159, 0.080), a maximum external quantum efficiency (EQE) of 4.43%, and a maximum luminance of 11,364 cd/m². nih.gov

In the realm of TADF, the key is to design molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Attaching electron-donating carbazole units to electron-accepting moieties like triazine or nicotinonitrile can lead to the necessary spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), resulting in a small ΔEST. researchgate.netfrontiersin.org For example, a TADF emitter, tMCzPN, which utilizes a 1,3,6,8-tetramethyl-carbazole donor, achieved a remarkable EQE of 26.0% in an OLED. frontiersin.orgnih.gov This high performance is attributed to the enhanced steric hindrance from the methyl groups, which leads to a more twisted structure and a small ΔEST of 0.10 eV. frontiersin.orgnih.gov Another blue TADF molecule, based on a carbazole and triphenyltriazine framework, exhibited a high maximum EQE of 22.3%. researchgate.net

Performance of OLEDs with Carbazole-Based Emitters

| Emitter | Type | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |

|---|---|---|---|---|

| BCzB-PPI | Fluorescent | 4.43 | (0.159, 0.080) | Deep-Blue |

| tMCzPN | TADF | 26.0 | - | - |

| 9-(9H-carbazol-9-yl)-12-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5-phenyl-5,12-dihydroindolo[3,2-a]carbazole | TADF | 22.3 | - | Blue |

| TPO-AP | Fluorescent | 4.26 | - | Deep-Blue |

Hole transport materials (HTMs) are crucial for efficiently injecting holes from the anode and transporting them to the emissive layer. Carbazole derivatives are widely used as HTMs due to their excellent hole mobility and high thermal stability, which is critical for the operational lifetime of OLEDs. nih.govmdpi.com

A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine (B166846) derivatives have been synthesized. mdpi.comresearchgate.net These materials exhibit good thermal stability with high glass transition temperatures (Tg) ranging from 148 to 165 °C. mdpi.com When incorporated into a standard green phosphorescent OLED, a device using one of these HTMs (3c) showed significantly enhanced performance, achieving a current efficiency of 39.2 cd/A and a power efficiency of 29.3 lm/W. researchgate.net

Performance of Green PhOLEDs with Carbazole-Based HTMs

| HTM | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. EQE (%) |

|---|---|---|---|

| 3a | 33.5 | 25.4 | 10.3 |

| 3b | 36.7 | 27.8 | 11.2 |

| 3c | 39.2 | 29.3 | 12.0 |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The electron-donating properties of the carbazole nucleus make it a valuable component in organic solar cells, including both bulk heterojunction OPVs and DSSCs. nih.gov In these devices, carbazole derivatives can function as the electron donor material in the active layer or as the sensitizing dye.

In OPVs, carbazole-based polymers are often blended with fullerene acceptors to form the photoactive layer. The polymer poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) has been extensively studied as a donor material. researchgate.netresearchgate.net By optimizing the active layer thickness and the choice of fullerene acceptor (e.g., PC70BM), power conversion efficiencies (PCEs) of up to 7.1% have been achieved. researchgate.net

In DSSCs, carbazole-based organic dyes act as sensitizers, absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically TiO₂. nih.govnih.gov The molecular design of these dyes, often following a Donor-π-Acceptor (D-π-A) architecture, is crucial for achieving high efficiency. The carbazole unit serves as the electron donor, linked via a π-bridge to an acceptor group that anchors the dye to the semiconductor surface. nih.gov

A series of di-chromophoric zinc porphyrin dyes featuring a carbazole unit have been synthesized and used as sensitizers in DSSCs. rsc.org These dyes demonstrated improved photovoltaic performance compared to the single chromophore porphyrin dye, achieving PCEs of over 6%. This enhancement was attributed not only to increased light absorption but also to a steric blocking effect that improved electron injection efficiency and increased the open-circuit voltage (VOC). rsc.org

Performance of Solar Cells with Carbazole-Based Materials

| Device Type | Carbazole Material | Role | PCE (%) | Jsc (mA/cm²) | Voc (V) |

|---|---|---|---|---|---|

| OPV | PCDTBT with PC70BM | Donor | 7.1 | - | - |

| OPV | PCDTBT with PC61BM | Donor | 4.35 | - | - |

| DSSC | CZP Dyes | Sensitizer | >6.0 | - | - |

Hole-Transporting Materials in Solar Cells

While direct application of 6-bromo-1,4-dimethyl-9H-carbazole as a primary HTM is not common, its true value lies in its role as a key precursor for more complex and efficient HTMs. The bromo- and methyl-substituents on the carbazole core provide synthetic handles to construct elaborate molecules. The bromine atom at the 6-position is particularly suitable for cross-coupling reactions, enabling the extension of the π-conjugated system by linking it to other aromatic units. This strategy is crucial for tuning the highest occupied molecular orbital (HOMO) energy level of the HTM to align properly with that of the perovskite absorber, ensuring efficient hole extraction.

For instance, numerous high-performance HTMs are synthesized by coupling carbazole units with electron-donating triphenylamine or dimethoxyphenylamine groups. hisupplier.comrsc.org Three-arm type structures, where multiple carbazole-based arms are linked to a central core, have been shown to exhibit higher conductivity and lead to remarkable power conversion efficiencies (PCEs) in perovskite solar cells. hisupplier.comrsc.orgresearchgate.net A representative carbazole-based HTM, SGT-405, which features a three-arm structure, has achieved a PCE of 14.79%, comparable to the widely used spiro-OMeTAD. hisupplier.comrsc.orgresearchgate.net The synthesis of such molecules often relies on the very palladium-catalyzed coupling reactions for which this compound is an ideal starting block.

The table below summarizes the performance of solar cells using various carbazole-based HTMs, illustrating the high efficiencies that can be achieved with this class of materials. Derivatives synthesized from this compound are designed to target similar or enhanced performance metrics.

Table 1: Photovoltaic Performance of Representative Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells

| HTM | Voc (V) | Jsc (mA cm-2) | FF | PCE (%) | Ref |

| SGT-405 | 1.023 | 21.4 | 0.677 | 14.79 | researchgate.net |

| M114 | 1.055 | 22.24 | 0.7320 | 17.17 | doi.org |

| KZRD | - | - | - | 20.40 | rsc.org |

| Spiro-OMeTAD (Reference) | 1.025 | 21.5 | 0.692 | 15.23 | hisupplier.com |

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics, such as displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Polycarbazole and its derivatives are known to be effective p-type (hole-transporting) semiconductors. nih.gov

Similar to its role in solar cells, this compound serves as a foundational building block for synthesizing the active semiconducting materials in OFETs. The ability to create extended, planar, and well-ordered π-conjugated systems through polymerization or the synthesis of larger molecules is key to achieving high charge mobility. The synthetic pathways available for this compound allow for the creation of polymers and oligomers where the carbazole units are linked in a way that promotes intermolecular charge hopping.

Polymer Chemistry and Conjugated Polymer Systems

The versatility of this compound is most evident in its application in polymer chemistry, where it functions as a monomer or a precursor to monomers for creating advanced conductive and semiconductive polymer systems.

Monomers for Conductive Polymers

This compound is an ideal starting point for synthesizing monomers for conductive polymers. The bromine atom at the 6-position and the reactive N-H site at the 9-position can be independently functionalized. A crucial strategy involves converting the bromo-derivative into a boronic acid derivative. Specifically, this compound can be transformed into (5,8-dimethyl-9H-carbazol-3-yl)boronic acid. This boronic acid is a versatile monomer that can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl halides, enabling the construction of a wide array of conjugated polymers.

Chemical and Electrochemical Polymerization of Carbazole Derivatives

The polymerization of carbazole monomers can be achieved through several methods, with chemical and electrochemical routes being the most prominent.

Chemical Polymerization: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a cornerstone of modern polymer synthesis. A monomer derived from this compound, like its boronic acid counterpart, can be reacted with a di-bromo aromatic compound to form a copolymer. For example, a reaction between 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid and an aryl dihalide like 3-bromopyridine (B30812) can be used to synthesize alternating copolymers. mdpi.com The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent mixture like 1,4-dioxane/water.

Electrochemical Polymerization: This technique involves the direct polymerization of monomers onto a conductive substrate (electrode) by applying an electrical potential. Carbazole and its derivatives can be electropolymerized to form thin, uniform, and highly adherent conductive films. The polymerization typically proceeds via the formation of radical cations at the 3- and 6-positions of the carbazole ring, which then couple to form polymer chains. This method is particularly useful for creating electrode coatings for applications like electrochromic devices and sensors. mdpi.commdpi.com

Design of Carbazole-Based Copolymers and Dendritic Polymers for Enhanced Performance

To achieve superior performance in electronic devices, simple homopolymers are often replaced by more complex architectures like copolymers and dendritic polymers.

Copolymers: By copolymerizing carbazole-based monomers with other aromatic units, such as fluorene, thiophene, or benzothiadiazole, the resulting material's properties can be finely tuned. This approach allows for the modulation of the polymer's band gap, solubility, and charge transport characteristics. The synthetic method starting from this compound provides a clear pathway to creating building blocks for such copolymers. For instance, reacting the derived boronic acid with different di-halo-aromatics allows for the systematic variation of the copolymer structure.

Dendritic Polymers: Dendrimers are highly branched, tree-like macromolecules. Carbazole-based dendrimers are of interest for their unique photophysical properties and potential in light-emitting diodes and sensors. The core-shell structure of dendrimers can be used to encapsulate functional cores and modulate energy transfer processes. The self-assembly behavior of carbazole dendrimers can be controlled by the size and configuration of the central core, leading to the formation of organized nanostructures like fibers and spherulites. rsc.org The functional groups on this compound make it a candidate for use as a peripheral building block in the construction of these complex dendritic structures.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, ordered structures. For carbazole derivatives, π-π stacking and hydrogen bonding are the dominant forces driving self-assembly. The crystal structure of tert-butyl this compound-9-carboxylate, a direct derivative, reveals significant insights into these interactions.

In the solid state, the planar carbazole ring systems arrange in parallel stacks. This π-stacking is crucial for charge transport in organic semiconductors, as it facilitates the hopping of charge carriers between adjacent molecules. The analysis of the crystal structure shows that adjacent carbazole systems form columns with a center-to-edge arrangement, with intermolecular distances conducive to π-π interactions.

Furthermore, the N-H group on an unprotected carbazole ring is a hydrogen bond donor. This allows for the formation of hydrogen-bonded networks, which can influence the material's morphology and stability. nih.gov By designing carbazole derivatives with specific functional groups, it is possible to program their self-assembly into well-defined architectures such as nanofibers, ribbons, or spherulites, which are essential for creating high-performance electronic devices. rsc.orgnih.gov

Table 2: Crystallographic and Structural Data for tert-butyl this compound-9-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₉H₂₀BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (between benzene (B151609) rings) | 5.11 (7)° |

| Intermolecular Interaction Type | π–π stacking |

Data sourced from the structural analysis of the N-protected derivative of this compound.

Design of Synthetic Receptors and Host-Guest Chemistry

The inherent structural and electronic features of the carbazole scaffold make it an excellent building block for the construction of synthetic receptors for chemical and material recognition. univaq.it Its rigid and planar geometry helps in the preorganization of the host molecule, while its fluorescent nature allows for the development of optical sensors where guest binding events translate into a detectable change in emission. univaq.itnih.gov

Research has demonstrated that receptors based on the 1,8-diamidocarbazole framework exhibit high affinity for anions, particularly oxyanions like carboxylates and phosphates. nih.gov The binding process often leads to significant changes in the receptor's UV-vis absorption and fluorescence spectra, enabling colorimetric or fluorometric detection of the target chemical species. nih.gov

Table 1: Carbazole-Based Synthetic Receptors and Their Recognition Properties

| Receptor Scaffold | Functional Groups | Target Analytes (Non-Biological) | Detection Method |

|---|---|---|---|

| 1,8-Diamidocarbazole | Amide, Thioamide, Urea (B33335) | Anions (e.g., Benzoate, Phosphate, Sulfate) nih.gov | UV-vis, Fluorescence Spectroscopy nih.gov |

Formation of Metal-Organic Cages (MOCs) and Aggregates

In the field of supramolecular chemistry, carbazole-based ligands are instrumental in the self-assembly of discrete, soluble architectures known as metal-organic cages (MOCs). These structures are formed through the coordination of organic ligands with metal ions. Carbazole-3,6-dicarboxylate is a common ligand used for this purpose, linking metal ions to form well-defined polyhedra. rsc.orgresearchgate.net

For example, coordination-driven self-assembly of a 9-(4-carboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid ligand with Cd(II) and Zn(II) salts resulted in the formation of two metal-organic coordination polymers. rsc.org These materials exhibited interesting afterglow properties that were responsive to multiple stimuli. rsc.org

A notable advancement is the construction of a tetrahedral MOC (ZnII4L4) featuring 12 dendritic carbazole arms. mdpi.comnih.gov This complex cage was synthesized via the subcomponent self-assembly of a custom-designed carbazole-based ligand and Zn(NTf2)2. mdpi.com The resulting structure not only possesses a complex, branched architecture but also exhibits aggregation-induced emission (AIE) and stimulus-responsive luminescence, making it a candidate for use as a fluorescent ink for vapor-responsive information recording. mdpi.comnih.gov The synthesis of the ligands for these cages often starts from functionalized carbazoles, where a bromo-substituted precursor like this compound could be a key starting material for introducing the necessary carboxylate or other coordinating groups.

Development of Fluorescent Probes and Sensors for Chemical Species

The strong fluorescence of the carbazole core is a key feature exploited in the design of probes and sensors for various chemical species. mdpi.com By chemically modifying the carbazole scaffold, researchers can create probes that exhibit high sensitivity and selectivity for specific, non-biological analytes. The detection mechanism often relies on processes like the inner filter effect (IFE), Förster resonance energy transfer (FRET), or photo-induced electron transfer (PET), which modulate the fluorescence output upon interaction with the target. mdpi.com

Carbazole-based metal-organic frameworks (MOFs) have been successfully employed as fluorescent sensors for detecting nitroaromatic compounds, such as picric acid, which are common pollutants. mdpi.com In one study, a MOF synthesized from a carbazole ligand containing an aldehyde group showed high fluorescence quenching efficiency for picric acid. mdpi.com The aldehyde group was identified as a crucial recognition site, enhancing the interaction with the analyte. mdpi.com

Similarly, another carbazole-equipped MOF, ZrL1, demonstrated the ability to detect nitro-aromatic compounds through fluorescence quenching, with a particular sensitivity and selectivity for 4-nitroaniline, achieving a detection limit of 96 ppb. nih.gov These examples underscore the potential of designing derivatives from this compound to act as highly selective chemical sensors.

Catalysis: Role as Ligands or Catalyst Components

Carbazole derivatives are widely used as ligands in transition metal catalysis due to their ability to stabilize metal centers and modulate their catalytic activity. acs.org The rigid carbazole backbone, when incorporated into a ligand structure, can enhance thermal stability and provide a well-defined steric and electronic environment around the metal. researchgate.net